4-Cyclohexylaniline
Description
Significance in Contemporary Chemical Sciences and Applications
The utility of 4-Cyclohexylaniline stems from its bifunctional nature, allowing it to participate in a broad spectrum of chemical reactions. Its aniline (B41778) moiety is amenable to electrophilic aromatic substitution, diazotization, and N-alkylation/acylation reactions, while the cyclohexyl group offers lipophilicity and steric bulk. These characteristics make it a sought-after precursor in the synthesis of:
Advanced Materials: this compound serves as a monomer or intermediate in the creation of polymers and specialty materials with tailored properties, such as enhanced thermal stability or specific optical characteristics. ontosight.ai
Pharmaceutical Intermediates: The compound's structure is found in or is a precursor to molecules investigated for biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Its derivatives are explored in medicinal chemistry for their potential as drug candidates or scaffolds for novel therapeutic agents. solubilityofthings.com
Dyes and Pigments: The aniline functionality allows for the formation of stable, colored compounds, positioning this compound as an intermediate in the production of certain dyes and pigments. ontosight.aiguidechem.com
Agrochemicals: Its structure is also utilized in the synthesis of active ingredients for pesticides and herbicides, contributing to the development of new agrochemical products. lookchem.com
Proteomics Research: this compound has been identified as a useful biochemical for proteomics research. scbt.com
Historical Context of Related Anilines and Cyclohexylamines in Chemical Synthesis
The broader families of anilines and cyclohexylamines have deep historical roots in organic chemistry, underpinning significant industrial and scientific advancements.
Aniline: First isolated in 1826, aniline (benzenamine) rapidly became a cornerstone of the burgeoning synthetic dye industry, notably with the discovery of mauveine by William Henry Perkin. mdpi.comwikipedia.orgbritannica.com Its industrial production, often via the reduction of nitrobenzene (B124822), catalyzed the development of a vast array of synthetic organic chemicals, including pharmaceuticals, polymers (like polyurethanes), and explosives. mdpi.comwikipedia.orgbritannica.comnih.gov The reactivity of the amine group, particularly its ability to undergo diazotization and coupling reactions, has been central to dye chemistry for over a century. wikipedia.org
Cyclohexylamine (B46788): Produced industrially through the hydrogenation of aniline or the reaction of cyclohexanol (B46403) with ammonia, cyclohexylamine (aminocyclohexane) is a key intermediate. atamanchemicals.comusda.govwikipedia.orgatamanchemicals.com Historically, it has found applications in the synthesis of rubber vulcanization accelerators, corrosion inhibitors, pharmaceuticals (such as mucolytics and analgesics), and agrochemicals. atamanchemicals.comusda.govwikipedia.orgatamanchemicals.com The transformation of aromatic amines like aniline into their saturated alicyclic counterparts, such as cyclohexylamine, represents a significant class of reactions in synthetic chemistry. britannica.comwikipedia.org
This compound, by combining these two structural motifs, bridges the chemical reactivity of anilines with the steric and lipophilic properties of cyclohexylamines, situating it within this rich historical lineage of industrially important compounds.
Overview of Current Research Trajectories and Future Directions
Current research involving this compound and its derivatives continues to explore novel applications and refine synthetic methodologies.
Synthetic Methodologies: Research efforts focus on developing efficient, selective, and sustainable synthesis routes. This includes exploring palladium-catalyzed cross-coupling reactions, reductive amination, and modifications of established aniline synthesis pathways. rsc.orgorganic-chemistry.org Studies also investigate the optimization of yields and purities for specific applications. google.com
Medicinal Chemistry and Biology: Derivatives of this compound are being investigated for their potential biological activities. For instance, substituted pyrrolo[2,3-d]pyrimidines incorporating a cyclohexylamino moiety have demonstrated anticytokinin activity in plant growth studies, suggesting potential applications in agriculture or as research tools. pnas.org Furthermore, research into the structure-activity relationships (SAR) of related compounds aims to optimize therapeutic potential. solubilityofthings.com
Materials Science: The compound's potential as a building block for new materials, including polymers and functional molecules, remains an active area of investigation. ontosight.ai
Green Chemistry: There is an ongoing drive to develop more environmentally friendly synthesis methods, such as solvent-free reactions or catalytic processes, to improve sustainability. vulcanchem.com
Future research directions are likely to expand upon these areas, potentially uncovering new applications in catalysis, advanced electronic materials, and novel therapeutic agents, leveraging the compound's versatile chemical nature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNMBIKJQAKQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213154 | |
| Record name | 4-Cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-50-8 | |
| Record name | 4-Cyclohexylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Elucidation of 4 Cyclohexylaniline and Its Derivatives
Advanced Catalytic Systems and Reaction Engineering in 4-Cyclohexylaniline Synthesis
Asymmetric Catalysis for Chiral this compound Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. While specific literature detailing the asymmetric synthesis of chiral derivatives of this compound is limited, the principles of asymmetric catalysis are widely applicable to creating chiral amines. Asymmetric catalysis typically employs chiral catalysts (e.g., transition metal complexes with chiral ligands) to direct reactions towards the formation of one enantiomer over the other. For amine synthesis, methods such as asymmetric hydrogenation of imines or dynamic kinetic resolution processes involving amines are common strategies whiterose.ac.ukrsc.orgnih.gov. If chiral centers were introduced into the cyclohexyl ring or on a substituent attached to the nitrogen atom of this compound, these asymmetric catalytic techniques could be employed to achieve enantioselective synthesis. For instance, asymmetric hydrogenation of a suitably functionalized imine precursor derived from this compound could yield chiral amine derivatives whiterose.ac.ukrsc.orgnih.gov.
Investigation of Reaction Mechanisms and Kinetics
Understanding the intricate pathways and rates of chemical reactions is crucial for optimizing synthetic processes. The reactivity of this compound and its derivatives can be elucidated through the investigation of various reaction mechanisms.
Imine-Mediated Pathways in Reductive Amination
Reductive amination is a vital synthetic route for forming carbon-nitrogen bonds, converting carbonyl compounds (aldehydes and ketones) into amines via imine or iminium ion intermediates masterorganicchemistry.comorganicchemistrytutor.commasterorganicchemistry.com. The general mechanism involves the nucleophilic attack of an amine on a carbonyl group, followed by dehydration to form an imine. This imine is then reduced, typically by a hydride source such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding amine masterorganicchemistry.comorganicchemistrytutor.commasterorganicchemistry.comresearchgate.net.
The process can be summarized as follows:
Imine/Iminium Ion Formation: An amine reacts with an aldehyde or ketone. Under slightly acidic conditions (pH 4-5), the carbonyl oxygen is protonated, increasing its electrophilicity, facilitating nucleophilic attack by the amine. This leads to a carbinolamine intermediate, which then dehydrates to form an imine. If a primary amine is used, an imine is formed; with a secondary amine, an iminium ion is directly formed masterorganicchemistry.comorganicchemistrytutor.commasterorganicchemistry.com.
Reduction: The imine or iminium ion intermediate is then reduced. Hydride reducing agents selectively reduce the C=N double bond to a C-N single bond, yielding the final amine product masterorganicchemistry.comorganicchemistrytutor.commasterorganicchemistry.com. The choice of reducing agent is critical; NaBH₃CN is often preferred as it is less reactive towards carbonyls than NaBH₄, allowing for one-pot reactions where imine formation and reduction occur sequentially masterorganicchemistry.comorganicchemistrytutor.com.
The kinetics of reductive amination can be influenced by factors such as pH, solvent, and the presence of catalysts or co-solvents, with water playing a role in autocatalysis acs.org.
Dehydrogenative Aromatization Mechanisms involving Cyclohexylamines
Dehydrogenative aromatization provides a pathway to convert saturated cyclic amines, such as cyclohexylamines, into aromatic amines (anilines) through the removal of hydrogen atoms researchgate.netfuture4200.comoup.com. This process is typically catalyzed by transition metals, with palladium-based catalysts being particularly effective researchgate.netfuture4200.comoup.comrsc.org.
A proposed mechanism for the dehydrogenative aromatization of cyclohexylamines to anilines involves several steps:
Dehydrogenation to Imine: The cyclohexylamine (B46788) undergoes initial dehydrogenation, often catalyzed by a metal nanoparticle, to form a cyclohexylimine intermediate rsc.org.
Nucleophilic Addition/Condensation: A second molecule of cyclohexylamine can then react with the cyclohexylimine, or the imine may undergo further transformations. Alternatively, direct dehydrogenation of the cyclohexylamine to the aniline (B41778) can occur oup.comrsc.org.
Aromatization: The final step involves the removal of hydrogen atoms to achieve the aromatic state, forming the aniline ring. This can occur through disproportionation or further aerobic dehydrogenation, with hydrogen gas or water being the byproducts, depending on the catalyst system researchgate.netfuture4200.comrsc.orgchemrxiv.org. Catalysts like Au–Pd/Al₂O₃ have shown efficacy in this transformation researchgate.netrsc.org.
Nucleophilic Substitution and Oxidation Processes in Derivatization
This compound can undergo various derivatization reactions, including nucleophilic substitution and oxidation, to modify its structure and properties.
Nucleophilic Substitution: The amino group (-NH₂) on the aniline ring is nucleophilic and can readily participate in reactions such as acylation. For example, reaction with acetyl halides or acetic anhydride (B1165640) leads to the formation of N-acylated derivatives like N-(4-cyclohexylphenyl)acetamide chemicalbook.comchemicalbook.inthermofisher.comthermofisher.comfishersci.ca. While the cyclohexyl ring itself is generally less reactive towards typical nucleophilic substitution, functional groups introduced onto it could be subject to such reactions.
Oxidation: Anilines are susceptible to oxidation, which can occur at the nitrogen atom or on the aromatic ring, leading to a variety of products. Strong oxidizing agents like potassium permanganate (B83412) or nitric acid can convert aniline derivatives to nitrobenzene (B124822) or other oxidized species openaccessjournals.comwikipedia.org. Controlled oxidation can be used to introduce specific functionalities or to synthesize dyes openaccessjournals.comwikipedia.org. The specific oxidation pathways for this compound would depend on the oxidizing agent and reaction conditions employed.
Synthetic Applications as Building Blocks for Complex Molecular Architectures
This compound serves as a valuable synthon for the construction of more complex organic molecules due to the reactivity of its amino group and the presence of the cyclohexyl moiety.
Formation of N-Acylated and Substituted Amides (e.g., N-(4-cyclohexylphenyl)acetamide)
A significant application of this compound is its use in the synthesis of amides. The nucleophilic amino group readily reacts with acylating agents, such as acetyl halides (e.g., acetyl chloride) or acetic anhydride, to form stable N-acylated derivatives chemicalbook.comchemicalbook.inthermofisher.comthermofisher.comfishersci.ca. A prime example is the formation of N-(4-cyclohexylphenyl)acetamide. This reaction is a straightforward example of nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., halide or acetate) and deprotonation.
This amide formation reaction highlights this compound's utility as a building block, allowing for the introduction of the 4-cyclohexylphenylamine moiety into various molecular frameworks. Such amide linkages are common in pharmaceuticals, agrochemicals, and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇N | chemspider.comnih.govscbt.com |
| Molecular Weight | 175.27 g/mol | guidechem.comchemspider.comthermofisher.comnih.govscbt.com |
| CAS Number | 6373-50-8 | guidechem.comchemspider.comchemicalbook.comchemicalbook.inthermofisher.comthermofisher.comfishersci.canih.govscbt.com |
| Melting Point | 49.0–58.0 °C | thermofisher.com (also reported as 53 °C chemicalbook.in) |
| Boiling Point | 166 °C (at 10 mmHg) | chemicalbook.in |
| Appearance | White to off-white crystalline powder | guidechem.comthermofisher.com |
| Solubility (Water) | Insoluble | chemicalbook.infishersci.ca |
Table 2: Example Reaction: Formation of N-(4-cyclohexylphenyl)acetamide
| Reaction Type | Reactants | Product | Key Reagents/Conditions | Source(s) |
| Nucleophilic Acylation | This compound, Acetyl halide (e.g., Acetyl Chloride) | N-(4-cyclohexylphenyl)acetamide | Acylating agent, base (often implied for HCl scavenging) | chemicalbook.comchemicalbook.inthermofisher.comthermofisher.comfishersci.ca |
| Nucleophilic Acylation | This compound, Acetic Anhydride | N-(4-cyclohexylphenyl)acetamide | Acetic anhydride | chemicalbook.comchemicalbook.inthermofisher.comthermofisher.comfishersci.ca |
Compound Names Mentioned
this compound
Aniline
Nitrobenzene
Benzoquinone
Azo dyes
N-(4-cyclohexylphenyl)acetamide
Cyclohexylamine
Cyclohexanone
N-methylbenzylamine
Benzylamine
Methyl iodide
Tertiary amine
Secondary amine
Primary amine
Aldehyde
Ketone
Iminium ion
Iminium salt
Sodium borohydride (NaBH₄)
Sodium cyanoborohydride (NaBH₃CN)
Sodium tri-acetoxyborohydride (NaBH(OAc)₃)
Cyclohexyl isothiocyanate
4-bromo-1-acetoxyl butane (B89635)
4-isopropylamino-1-butanol
Cyclohexylidenecyclohexylamine
1-cyclohexyl-4-nitroso-benzene
N-(4-cyclohexylphenyl)-2-morpholino-acetamide
2-morpholinoacetyl fluoride (B91410)
4-bromo-4-oxo-butanoic acid
4-[(4-cyclohexylphenyl)amino]-4-oxo-butanoic acid
Cyclohexylbenzene
1-Phenylhexane
3-(4-Nitrophenyl)adamantane-1-carboxylic acid
N-Cyclohexylaniline
Cyclohexylbenzene
1-Phenylhexane
3-(4-Nitrophenyl)adamantane-1-carboxylic acid
4-Bromo-N-methyl-cyclohexylaniline
2,6-Dibromo-4-cyclohexylaniline
2-methyl-4-cyclohexylaniline
1-cyclohexyl-4-nitroso-benzene
N-cyclohexyl-4-methoxy-N-phenylaniline
Diphenylamine
4-Cyclohexylbenzenamine
4-Cyclohexylphenylamine
p-Cyclohexylaniline
(4-Cyclohexylphenyl)amine
N-Phenylcyclohexylamine
1-phenylcyclohexylamine (B1663984)
4-Amino-diphenylamine
Violaniline
Quinone
Chloranil
Aniline black
Benzeneazophenol
p-toluidines
o-toluidines
Fuchsine
Toluene
Chlorobenzene
Aryl halides
Benzaldehydes
4-(trifluoromethyl)-aniline
Benzaldehyde
4-methylaniline
Cinnamaldehyde
N-benzylaniline
1,2-reduction
Cinnamylanilines
Rhodamine B
4-cyclohexylamino-butan-1-ol (B1351544)
N-cyclohexyl-2-(2-hydroxyethylthio)acetamide
N-(4-cyclohexylphenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide
Computational Chemistry and Theoretical Studies of 4 Cyclohexylaniline and Its Complexes
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical methods are fundamental for determining the precise arrangement of atoms within a molecule, its electronic distribution, and its response to electromagnetic radiation.
Accurate molecular geometry is the foundation for understanding a molecule's properties. Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are widely used ab initio methods for optimizing molecular structures, finding the lowest energy arrangement of atoms.
Studies have investigated the molecular structure of 4-cyclohexylaniline using ab initio calculations, specifically employing the MP2/6-31+G(d) level of theory for the ground electronic state acs.org. These theoretical calculations have been compared with experimental data, such as X-ray diffraction, to identify differences in molecular geometry between the gas and crystalline phases acs.org. Key aspects examined include the size of the aromatic and cyclohexyl rings, their relative orientation, and the conformation of the amine (-NH₂) group acs.org. Such comparisons help elucidate how intermolecular forces in the solid state influence the molecule's intrinsic geometry .
Table 1: Investigated Geometric Parameters of this compound (Theoretical vs. Experimental Comparison)
| Parameter Type | Computational Method(s) Used | Comparison Basis | Key Observations |
| Bond Lengths | MP2/6-31+G(d) | X-ray Diffraction | Differences noted between gas-phase theoretical values and crystalline-phase experimental values; specific aromatic C-C bonds slightly longer at MP2 level acs.org. |
| Bond Angles | MP2/6-31+G(d) | X-ray Diffraction | Differences noted between gas-phase theoretical values and crystalline-phase experimental values acs.org. |
| Torsion Angles / Ring Conformation | MP2/6-31+G(d) | X-ray Diffraction | The mutual orientation of the aromatic and cyclohexyl rings, and the conformation of the -NH₂ group, are affected by the phase acs.org. |
Understanding the electronic structure, including frontier molecular orbitals (HOMO/LUMO) and excited states, is vital for predicting spectroscopic properties and reactivity. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating excited states.
Theoretical investigations have also employed CIS (Configuration Interaction Singles) calculations at the CIS/6-31+G(d) level to study the excited electronic states of this compound acs.org. These calculations provide insights into the molecule's behavior when it absorbs energy, leading to electronic transitions. TD-DFT, a more advanced method, is commonly used to predict excitation energies and oscillator strengths, which correlate with the intensity of light absorption gaussian.comrsc.org. For instance, a typical TD-DFT output might report an excitation energy and its corresponding oscillator strength, indicating the probability of that transition occurring gaussian.com. Such analyses are essential for understanding UV-Vis absorption spectra and photophysical properties.
Table 2: Illustrative Excited State Properties (General TD-DFT Output Example)
| Excited State | Symmetry | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| 1 | Varies | 5.4863 | 284.45 | 0.0002 |
| 2 | Varies | 6.43 | 192.80 | 0.5035 |
| 3 | Varies | 8.05 | 154.07 | 0.0061 |
Note: The values presented in this table are illustrative examples of TD-DFT output for excited states and may not specifically represent the calculated values for this compound.
Molecules, especially those with flexible parts like the cyclohexyl ring, can exist in multiple conformations. Conformational analysis aims to identify these different spatial arrangements and determine their relative energies, mapping out the molecule's energy landscape.
Electronic Structure and Excited State Analysis (e.g., TD-DFT)[8],
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide dynamic insights into molecular behavior and interactions with larger systems.
Molecular Dynamics (MD) simulations track the movement of atoms and molecules over time, allowing researchers to observe dynamic processes such as conformational changes, flexibility, and stability in various environments galaxyproject.orgfrontierspartnerships.orgbiorxiv.org. By simulating the system's trajectory, MD can reveal how molecules evolve and interact.
While specific MD simulations focused solely on the intrinsic conformational dynamics of this compound are not detailed in the search results, the methodology is widely applied to study molecular flexibility galaxyproject.orgfrontierspartnerships.org. Techniques like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify conformational changes and identify flexible regions within a molecule or complex galaxyproject.orgfrontierspartnerships.org. Replica Exchange Molecular Dynamics (REMD) is another advanced technique used to explore conformational landscapes more effectively koreascience.kr. These simulations are crucial for understanding how molecules behave dynamically, which can impact their function and interactions.
Protein-ligand docking is a computational method used to predict the preferred orientation of a ligand (like this compound or its derivatives) when bound to a protein, thereby estimating the binding affinity and identifying key interaction sites. This is a critical step in drug discovery and understanding biological mechanisms.
While direct protein-ligand docking studies specifically featuring this compound as the ligand are not explicitly highlighted in the provided snippets, this technique is extensively used for related compounds and derivatives in various biological contexts smolecule.comresearchgate.netacs.orgnih.govsemanticscholar.orgmdpi.com. For example, docking studies are employed to understand how molecules interact with target proteins, such as enzymes involved in disease pathways, by predicting binding modes, hydrogen bonds, and hydrophobic interactions nih.govsemanticscholar.org. The results of these studies can guide the design of new molecules with improved biological activity.
Compound List:
this compound
Benzene
Cyclohexane
Cyclohexylbenzene
p-Cyclohexylaniline (pCHA)
4-cyclohexylbenzenamine
4-cyclohexylphenylamine
4-cyclohexylphenylamine
p-Cyclohexylphenylamine
(4-Cyclohexylphenyl)amine
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity/Property Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are powerful computational techniques used to correlate the biological activity or physicochemical properties of a molecule with its chemical structure. For aromatic and heteroaromatic amines, these methods have been extensively applied to predict various biological endpoints, including mutagenicity and carcinogenicity.
Studies have employed QSAR methodologies to develop predictive models for the mutagenicity of aromatic and heteroaromatic amines, often utilizing datasets derived from bacterial assays like the Ames test researchgate.netnih.gov. These models aim to establish relationships between molecular descriptors and biological responses, enabling the prediction of activity for untested compounds. For instance, research has focused on modeling the mutagenic potency of a series of aromatic amines in Salmonella typhimurium strains TA98 and TA100 researchgate.net. Such studies often involve selecting a broad range of chemical structures to ensure the robustness and applicability domain of the developed QSAR models, thereby aiding in risk assessment and the prioritization of chemical testing researchgate.netnih.gov.
Electrotopological State (E-state) indices are a class of topological descriptors that encode information about the electronic and topological properties of atoms within a molecule. These indices have been widely used in QSAR/QSPR studies to describe molecular structure and predict biological activities insilico.eudtic.mil. In the context of aromatic amines, E-state indices have been utilized to build models predicting mutagenic potency insilico.eu. While these indices can provide valuable insights, the predictive accuracy of QSAR models can be influenced by the diversity of the training set and the specific descriptors employed. Investigations have shown that while E-state indices can be useful, their effectiveness can vary, sometimes necessitating the exploration of other descriptor types or class-specific models to achieve better predictive performance for certain biological activities insilico.eu.
Table 1: Contextual Overview of QSAR/QSPR Studies on Aromatic Amines
| Compound Class | Predicted Activity/Property | QSAR/QSPR Approach | Key Descriptors/Methods Used | Notes |
| Aromatic and Heteroaromatic Amines | Mutagenicity (Ames Test) | Quantitative Structure-Activity Relationship | Electrotopological State (E-state) indices, Multivariate Regression (MLR), Genetic Algorithm-Variable Subset Selection (GA-VSS) | Models aim to predict mutagenic potency (e.g., LogR) based on molecular structure. researchgate.netinsilico.eu |
| Aromatic Amines | Carcinogenic Potency | Quantitative Structure-Activity Relationship | Physicochemical descriptors | Focus on modulating carcinogenic potency and separating carcinogens from non-carcinogens. nih.gov |
| Aromatic Amines | Various Properties | Quantitative Structure-Property Relationship | Topological descriptors (e.g., Xu index, E-state indices) | Used to predict properties like soil sorption coefficients for various organic compounds. dtic.milresearchgate.net |
Predictive Models for Biological Activities of Aromatic and Heteroaromatic Amines
Theoretical Spectroscopic Parameter Prediction and Validation
Theoretical spectroscopic methods, primarily Density Functional Theory (DFT) and ab initio calculations, are instrumental in predicting and validating spectroscopic parameters, providing a molecular fingerprint that can be compared with experimental data.
Computational vibrational frequency analysis, typically performed using DFT methods, allows for the prediction of infrared (IR) and Raman spectra of molecules. These calculations involve optimizing the molecular geometry and then computing the vibrational modes and their corresponding frequencies science.govq-chem.com. The predicted frequencies, often scaled by empirical factors, are then compared with experimentally obtained spectra to assign specific vibrational modes, such as stretching, bending, and torsional motions science.govresearchgate.netnih.gov. Methods like B3LYP, M06-2X, and various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are commonly employed science.govresearchgate.net. The agreement between calculated and experimental vibrational frequencies serves as a validation of the computational model and provides insights into molecular structure, stability, and electronic properties, such as charge delocalization and hyperconjugative interactions science.govq-chem.comresearchgate.netnih.govnsmsi.ir.
Rotational spectroscopy, particularly high-resolution rotational coherence spectroscopy (RCS), provides highly precise measurements of a molecule's rotational constants in the gas phase researchgate.netacs.orgaip.org. These constants are directly related to the molecule's moments of inertia, which in turn are sensitive indicators of its three-dimensional structure goalparacollege.ac.inprinceton.edu. Theoretical calculations, such as those employing ab initio methods (e.g., Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2)) with various basis sets (e.g., 6-31G(d)), are used to predict these rotational constants aip.orgacs.org.
For this compound (pCHA), experimental ground-state rotational constants have been determined using RCS, yielding values of A″ = 2406.5±0.6 MHz and (B+C)″ = 714.9±0.4 MHz researchgate.netaip.org. Comparisons with theoretical calculations show that while HF calculations tend to yield constants higher than experimental values, MP2 calculations, particularly at the 6-31G(d) level, offer better agreement with experimental data aip.orgacs.org. This correlation between theoretical predictions and experimental measurements is crucial for validating computational models and refining the understanding of molecular geometries and dynamics in the gas phase aip.org.
Table 2: Experimental and Calculated Rotational Constants for this compound
| Method/Experiment | Rotational Constant (MHz) | Notes |
| RCS (Experimental) | A″ = 2406.5 ± 0.6 | Ground state, determined via Rotational Coherence Spectroscopy researchgate.netaip.org |
| RCS (Experimental) | (B+C)″ = 714.9 ± 0.4 | Ground state, determined via Rotational Coherence Spectroscopy researchgate.netaip.org |
| HF/6-31G(d) (Calculated) | Consistently higher than experimental | Provides a baseline, but less accurate than MP2 aip.orgacs.org |
| MP2/6-31G(d) (Calculated) | Provides better agreement with experimental | Offers improved accuracy for structural parameters aip.orgacs.org |
Applications of 4 Cyclohexylaniline in Materials Science and Functional Materials Development
Role as a Precursor in Polymer and Resin Synthesis
4-Cyclohexylaniline is recognized for its utility as a precursor in the synthesis of various polymers and resins. The presence of the reactive amino group allows it to participate in polymerization reactions, leading to materials with tailored properties. While specific research detailing its direct use as a monomer in widely commercialized polymers is not extensively detailed in the provided search results, related compounds like N-cyclohexylaniline are mentioned in contexts of polymer industry applications guidechem.com. The general structure of this compound suggests its potential incorporation into polymer backbones such as polyamides, polyurethanes, or epoxy resins, where the cyclohexyl group could influence solubility, thermal stability, and mechanical properties due to its bulkiness and aliphatic nature ontosight.ai. The ability to introduce both aromatic and cycloaliphatic character into a polymer chain makes it a candidate for specialty polymer development. For instance, research into chain growth condensation polymerization has explored polymers like poly(N-cyclohexyl-p-aminobenzoate), indicating the potential for synthesizing polymers with cyclohexylamino moieties kaust.edu.sa.
Development of Advanced Functional Materials
The chemical structure of this compound makes it suitable for integration into various functional materials, contributing to their specific performance characteristics.
Integration into Dye and Pigment Formulations
This compound is utilized in the production of dyes and pigments, owing to its capability to form stable, colored compounds ontosight.aiguidechem.com. As an aromatic amine, it can undergo diazotization and coupling reactions, which are fundamental steps in the synthesis of azo dyes and pigments. The cyclohexyl substituent can influence the solubility, lightfastness, and hue of the resulting colorants. While specific dye structures derived directly from this compound are not detailed, its role as an intermediate in dye synthesis is established guidechem.com. For example, anthraquinone (B42736) derivatives, which are known dye precursors, can incorporate cyclohexylamino groups, suggesting a broader application of such structures in colorant chemistry canada.ca.
Use in Corrosion Inhibition Systems
Aromatic amines and their derivatives are frequently investigated for their efficacy as corrosion inhibitors, and this compound is no exception. Compounds containing the cyclohexylamino moiety have shown promise in protecting metal surfaces from corrosive environments guidechem.comicrc.ac.irswcc.gov.sa. Research indicates that derivatives of aniline (B41778) and compounds with similar structural features, such as thiosemicarbazides containing a cyclohexyl group, can achieve high inhibition efficiencies, often exceeding 90% icrc.ac.irswcc.gov.sa. These inhibitors typically function by adsorbing onto the metal surface, forming a protective film that blocks active corrosion sites icrc.ac.irnih.govmdpi.com. The adsorption process often follows isotherms like the Langmuir model, suggesting a monolayer formation that impedes electrochemical reactions responsible for corrosion icrc.ac.irmdpi.comresearchgate.net. While direct studies specifically on this compound as a corrosion inhibitor are not explicitly detailed in the provided snippets, its structural similarity to known effective inhibitors suggests its potential in this area.
Design of Novel Material Scaffolds Based on the this compound Structure
The inherent structure of this compound, with its distinct aromatic amine and aliphatic cyclohexyl components, provides a foundation for designing more complex molecular architectures and material scaffolds. The cyclohexyl group can introduce hydrophobicity and steric bulk, influencing molecular packing and self-assembly, while the aniline moiety offers sites for further functionalization or participation in supramolecular interactions.
Pharmacological and Biological Research on 4 Cyclohexylaniline Derivatives
Exploration of Bioactive Properties and Therapeutic Potential
Derivatives of 4-cyclohexylaniline have been a focal point of medicinal chemistry research, leading to the discovery of molecules with promising antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai These studies underscore the therapeutic potential inherent in this chemical class.
The search for new antimicrobial agents has led researchers to explore various derivatives of this compound. Studies have indicated that incorporating the this compound structure into different heterocyclic systems can yield compounds with notable inhibitory effects against microbial growth.
For instance, certain quinazoline (B50416) derivatives bearing a cyclohexylamino group have been investigated for their potential as antimicrobial agents. ontosight.ai Research into benzotriazole (B28993) derivatives, such as N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline, has also suggested potential antimicrobial effects, warranting further investigation into their mechanisms of action against bacteria and fungi. smolecule.com Additionally, studies on thiazolidin-4-one derivatives have included screening against both gram-positive and gram-negative bacteria, highlighting the broad-spectrum potential of certain structural motifs combined with the cyclohexylaniline scaffold. researchgate.net These investigations collectively suggest that the this compound moiety can be a valuable component in the design of novel antimicrobial compounds.
A significant body of research has been dedicated to evaluating the anti-inflammatory potential of this compound derivatives. These studies have shown that compounds incorporating this scaffold can modulate inflammatory pathways. N-acylated derivatives of cyclohexylaniline have been synthesized and studied for their analgesic and anti-inflammatory activities. nih.gov While some demonstrated analgesic action, the direct anti-inflammatory activity was reported as slight.
More complex derivatives have shown more promising results. For example, a study on 2-cyclohexylamino-1-(4-methoxyphenyl)benzimidazole demonstrated potent anti-inflammatory activity, with a 53.2% inhibition of carrageenan-induced paw edema in rats. mdpi.com This highlights the importance of the guanidine-like fraction within the molecule for its activity. mdpi.com Similarly, quinazolinone-based derivatives have been developed as multifunctional agents exhibiting both cholinesterase inhibitory and anti-inflammatory properties. nih.gov Certain quinazoline-4(3H)-one-2-carbothioamide derivatives have shown potent inhibition of nitric oxide (NO) production, a key mediator in inflammation. rsc.org The anti-inflammatory effects of some derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines by modulating signaling pathways.
| Derivative Class | Specific Compound/Derivative | Observed Anti-inflammatory Effect | Source |
|---|---|---|---|
| Benzimidazole | 2-cyclohexylamino-1-(4-methoxyphenyl)benzimidazole | Showed 53.2% inhibition of carrageenan-induced rat paw edema. | mdpi.com |
| Quinazolinone | Quinazolinone-based derivatives | Exhibited anti-inflammatory and antioxidant activities. | nih.gov |
| Quinazoline-4(3H)-one-2-carbothioamide | Derivative 8k (containing a 4-CF3 phenyl group) | Potent inhibition of NO production (IC50 = 1.12 μM). | rsc.org |
| Alkanol | 4-cyclohexylbutan-1-ol | Inhibited production of pro-inflammatory cytokines (TNF-alpha and IL-6). | |
| N-acylated cyclohexylaniline | N-acylated derivatives | Slight anti-inflammatory activity observed. |
The quest for novel anticancer agents has also involved the synthesis and evaluation of this compound derivatives. These compounds have been investigated for their cytotoxic effects against various cancer cell lines. ontosight.aiontosight.ai
A notable area of research involves emodin (B1671224) derivatives. A study on 4-(N-cyclohexylamino)-emodin found that it could effectively distinguish between hepatoma cells and normal primary hepatocytes. researchgate.net Emodin and its derivatives are known to suppress tumor growth, partly through the inhibition of topoisomerase II and by inducing apoptosis. researchgate.netmdpi.comresearchgate.net While some structural modifications, like adding large conjugative systems, did not enhance anticancer activity, the introduction of an alkylating center proved effective against cancer cell lines. nih.gov
Quinazoline derivatives featuring the cyclohexylamino group have also demonstrated significant potential. Specifically, 4-cyclohexylamino-2-phenylquinazoline has been shown to exhibit strong cytotoxicity alongside its activity as a topoisomerase I inhibitor. nih.gov The cytotoxic activity of cyclohexylamino-substituted quinazolines has been evaluated against multiple cancer cell lines, showing potent inhibition with IC₅₀ values in the micromolar range. nih.gov
| Derivative Class | Specific Compound | Key Anticancer Research Finding | Source |
|---|---|---|---|
| Anthraquinone (B42736) (Emodin) | 4-(N-cyclohexylamino)-emodin | Showed discrimination between hepatoma cells and primary hepatocytes. | researchgate.net |
| Quinazoline | 4-cyclohexylamino-2-phenylquinazoline | Exhibited strong cytotoxicity against tumor cell lines. | nih.gov |
| Quinazoline | Cyclohexylamino-substituted quinazoline (Compound X) | Displayed potent cytotoxic inhibitions (IC50 range: 2.76 to 16.47 μM) against various cancer cell lines. | nih.gov |
| Anthraquinone (Emodin) | General Emodin Derivatives | Induce apoptosis through the mitochondrial pathway and can cause cell cycle arrest. | mdpi.com |
Anti-inflammatory Potential Studies
Enzyme Inhibition and Receptor Affinity Studies
The mechanism of action for many bioactive this compound derivatives involves their interaction with specific enzymes or biological receptors. Research in this area has identified several key molecular targets, providing a rationale for the observed pharmacological effects and guiding the development of more potent and selective drug candidates.
Topoisomerases are crucial enzymes that manage DNA topology during cellular processes like replication and transcription, making them important targets for anticancer drugs. nih.govnih.govwikipedia.org Several quinazoline derivatives incorporating a this compound structure have been specifically designed and evaluated as topoisomerase I (Topo I) inhibitors. nih.govbiomedres.us
A key example is 4-cyclohexylamino-2-phenylquinazoline, which was designed as a bioisostere of other known Topo I inhibitors. nih.gov This compound exhibited potent Topo I inhibitory activity and strong cytotoxicity, and a clear correlation was observed between its cytotoxicity and its Topo I inhibition, suggesting that Topo I is its primary target. nih.gov Molecular modeling studies indicated that the 2-phenyl ring of the quinazoline structure improves its ability to intercalate with DNA within the DNA-Topo I complex. nih.gov Further studies on cyclohexylamino-substituted quinazolines confirmed their potent inhibition of Topo I, comparable to the reference drug Camptothecin. nih.gov The structure-activity relationship analysis revealed that the phenyl ring at the C-2 position of the quinazoline is vital for enhancing the interaction and binding with the enzyme. nih.gov
Beyond topoisomerases, this compound and its derivatives have been found to interact with a range of other biological targets, highlighting their potential as drug candidates for various conditions.
One of the earliest findings was that this compound itself is an effective inhibitor of aromatase (estrogen synthetase). It was found to be a more potent inhibitor of androstenedione (B190577) aromatization (Ki = 0.14 µM) than the drug d-aminoglutethimide when tested with human placental microsomes. This suggests its potential application in therapies where estrogen suppression is beneficial.
Other derivatives have been explored for their role in neurodegenerative diseases. For example, 2-methyl-3-{4-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one has been identified as a promising acetylcholinesterase (AChE) inhibitor, an enzyme targeted in the treatment of Alzheimer's disease. researchgate.netdergipark.org.tranadolu.edu.tr The cyclohexylamino substitution was found to be one of the most active in the series tested. researchgate.net Quinazoline derivatives, in general, are being investigated for their potential to inhibit AChE and β-amyloid aggregation. vulcanchem.com
Furthermore, the structural properties of these derivatives can influence their interaction with biological systems. The cyclohexyl group, for instance, enhances hydrophobicity, which can improve membrane permeability. vulcanchem.com Other research has explored the affinity of related heterocyclic derivatives for dopamine (B1211576) and serotonin (B10506) receptors, indicating the broad potential of these chemical scaffolds. acs.org
| Derivative/Compound | Biological Target | Key Finding/Activity | Source |
|---|---|---|---|
| This compound | Aromatase (Estrogen Synthetase) | Competitive inhibitor with a Ki value of 0.14 µM for androstenedione aromatization. | |
| 2-methyl-3-{4-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one | Acetylcholinesterase (AChE) | Identified as a promising anticholinesterase agent. | researchgate.netdergipark.org.tr |
| N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline | Biological Membranes | The cyclohexyl group enhances hydrophobicity, potentially improving membrane permeability. | vulcanchem.com |
| General Quinazoline Derivatives | Acetylcholinesterase (AChE) and β-amyloid | Show promise in inhibiting both targets relevant to Alzheimer's disease. | vulcanchem.com |
Topoisomerase I Inhibitory Activity of Derivatives (e.g., 4-cyclohexylamino-2-phenylquinazoline)
Strategies in Drug Discovery and Development
The this compound scaffold serves as a valuable starting point in medicinal chemistry for the development of targeted therapeutic agents. Its structural properties allow for diverse modifications, leading to the creation of derivatives with high affinity and selectivity for various biological targets.
The design of selective inhibitors based on the this compound structure is a key strategy in modern drug discovery. This process often involves structure-based design, where the chemical scaffold is modified to fit precisely into the binding site of a target protein, such as an enzyme or receptor. acs.org Researchers utilize this scaffold to synthesize inhibitors for a range of targets, including enzymes critical in cancer progression and neurodegenerative diseases.
One prominent area of research is the development of kinase inhibitors. For instance, derivatives of this compound have been incorporated into dianilinopyrimidine structures to create potent Epidermal Growth Factor Receptor (EGFR) inhibitors. tandfonline.comresearchgate.netnih.gov The synthesis strategy for these compounds involves multi-step reactions, often beginning with the coupling of a substituted pyrimidine (B1678525) with an aniline (B41778) derivative, followed by further modifications to introduce various functional groups. tandfonline.comnih.gov In one study, a series of 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated as potential c-Src kinase inhibitors, with one compound containing a cyclohexylamino group showing significant activity. researchgate.net
Another target for inhibitors derived from this compound is aromatase, an enzyme involved in estrogen synthesis. This compound itself has been identified as a potent competitive inhibitor of aromatase, more so than the drug aminoglutethimide (B1683760) in human placental microsomes. N-acylated derivatives have also been synthesized and studied for potential analgesic and anti-inflammatory activity.
The synthesis of these derivatives often employs modern chemical techniques to achieve high yields and purity. For example, a one-pot, four-component reaction using an ionic liquid catalyst has been developed to efficiently synthesize indole (B1671886) derivatives bearing a cyclohexylamino group, which have shown potential as anticancer agents. wisdomlib.org Similarly, focused microwave irradiation has been used to facilitate the synthesis of N-cyclohexyl-1,2,4-oxadiazole derivatives with antitumor properties. researchgate.net These advanced synthetic methods allow for the rapid generation of diverse libraries of compounds for biological screening.
Table 1: Examples of Synthesized this compound Derivatives and Their Targets
| Derivative Class | Synthesis Approach | Target | Intended Application | Reference(s) |
|---|---|---|---|---|
| Dianilinopyrimidines | Multi-step chemical synthesis | EGFR, c-Src Kinase | Anticancer | tandfonline.com, researchgate.net |
| 4(3H)-Quinazolinones | Cyclization of 1,3,4-thiadiazoles with anthranilic acid | Acetylcholinesterase (AChE) | Alzheimer's Disease | dergipark.org.tr |
| N-Acylated Derivatives | Acylation of the aniline nitrogen | Aromatase, other inflammatory targets | Antiallergic, Analgesic | |
| Indole Derivatives | One-pot, four-component reaction | Cancer cell lines (e.g., MCF-7) | Anticancer | wisdomlib.org |
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this compound derivatives. These investigations systematically alter the chemical structure of a lead compound to understand how specific molecular features influence its biological activity, selectivity, and potency. tandfonline.com
For this compound-based compounds, SAR studies have provided critical insights for various therapeutic targets. In the development of anticancer agents, modifications to both the cyclohexyl and aniline moieties have been explored. For a series of 4-amino-2H-pyran-2-one analogs, SAR studies indicated that a secondary amine at the 4-position (as in 4-cyclohexylamino) is preferred over a tertiary amine and that bulky groups are favored. nih.gov Furthermore, for certain pyrimido[1,2-a]benzimidazole (B3050247) derivatives acting as Lck kinase inhibitors, the substitution pattern on the phenyl ring was found to be critical for activity. nih.gov
In the context of adenosine (B11128) receptor antagonists, researchers synthesized 4-cycloalkylamino-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives and found that the 4-cyclohexylamino derivatives displayed high affinity for the A1 receptor and good affinity for the A3 receptor. researchgate.net SAR analysis revealed that the 4-methoxy substituent on an appended phenyl moiety and a 6-amino group on the quinoxaline (B1680401) ring consistently shifted affinity towards the hA3 receptor subtype. researchgate.net
The development of pyrimidine derivatives as potential agents for psychiatric disorders also relied on SAR. A series of {4-[2-(4-arylpiperazin-1-yl)alkyl]cyclohexyl}pyrimidin-2-ylamines were found to have high affinity for both dopamine (D2/D3) and serotonin (5-HT1A) receptors, with the aminopyrimidine and cycloalkyl portions being key contributors to this binding profile. acs.org Similarly, for pyrimidine derivatives designed as cholinesterase inhibitors, the presence of a cyclohexylamino group on a 1,3,4-thiadiazole (B1197879) ring linked to a quinazolinone core was identified as a promising feature for inhibitory activity against acetylcholinesterase. dergipark.org.tr
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for this compound Derivatives
| Compound Class | Modification | Effect on Activity | Target Class | Reference(s) |
|---|---|---|---|---|
| 4-Amino-2H-pyran-2-ones | Maintaining a secondary amine (vs. tertiary) at the 4-position | Preferred for activity | Anticancer | nih.gov |
| 4-Amino-2H-pyran-2-ones | Introduction of bulky groups at the amine | Favorable for activity | Anticancer | nih.gov |
| Triazoloquinoxalin-1-ones | Addition of 4-methoxy or 6-amino groups to the core | Shifts affinity towards the hA3 adenosine receptor | Adenosine Receptors | researchgate.net |
| Pyrimido[5',4':5,6]pyrimido-[1,2-a]benzimidazoles | Shifting methyl groups on the phenyl ring from ortho to meta/para | Unfavorable for activity | Lck Kinase | nih.gov |
Design and Synthesis of Selective Inhibitors
Applications in Proteomics Research
This compound and its derivatives are recognized as useful biochemicals for proteomics research. chemicalbook.inscbt.comscbt.com Proteomics, the large-scale study of proteins, often requires chemical tools to investigate protein expression, function, and interactions. minams.edu.pk The this compound scaffold can be incorporated into probes designed for these purposes.
A key application is in activity-based protein profiling (ABPP), a powerful chemical proteomics strategy used to study enzyme function directly in complex biological systems. This technique often employs "activity-based probes" (ABPs) that covalently bind to the active site of specific enzymes. Derivatives of this compound can be functionalized to create such probes. For example, a study on the selectivity of an inhibitor for acyl protein thioesterase 2 (APT2) used a biotinylated version of the inhibitor as an affinity probe to identify its protein targets from the broader proteome. acs.org This approach helps to understand the selectivity of a drug candidate and identify potential off-target effects.
In a similar vein, fluorescently-labeled probes are used to visualize and quantify active enzymes. For instance, fluorophosphonate (FP)-TAMRA, a fluorescent probe for serine hydrolases, has been used to detect active proteases in complex mixtures like bacterial culture supernatants. nih.gov While not a direct derivative, the principles of designing such probes—combining a reactive group with a reporter tag on a scaffold that directs it to a target—are applicable to the development of new probes from structures like this compound.
Furthermore, derivatives can be used to study protein-protein interactions and for protein characterization using mass spectrometry techniques. For example, a derivative containing a linker and a fluorescent tag was used to bind to cells overexpressing the CD38 protein, demonstrating its utility as a payload-carrying molecule for targeting specific cells for imaging or therapeutic delivery. acs.org This highlights how the this compound scaffold can be part of larger molecular constructs designed for targeted proteomics applications.
Environmental Implications and Predictive Toxicology of 4 Cyclohexylaniline in Research Contexts
Environmental Fate and Transformation Pathways Research
The environmental footprint of industrial chemicals is a critical area of modern scientific inquiry. For 4-Cyclohexylaniline, a compound utilized in various manufacturing sectors, understanding its behavior and persistence in the environment is paramount. ontosight.ai Research into its environmental fate focuses on how it degrades, how long it persists, and how it interacts with different environmental components.
The persistence of this compound in the environment is influenced by its physical and chemical properties. fishersci.comthermofisher.com It is characterized as insoluble in water, which suggests it may persist in the environment. fishersci.comthermofisher.com Its low water solubility and low vapor pressure indicate that it is not likely to be mobile in the environment, and spillage is unlikely to penetrate soil deeply. fishersci.comthermofisher.com
Degradation of aromatic amines can occur through several pathways, including hydrolysis, photolysis, and biodegradation.
Hydrolysis: While specific hydrolysis data for this compound is not readily available, related compounds show varying stability. For instance, the drug Glipizide, which contains a cyclohexylamino group, undergoes hydrolysis under forced conditions. oup.comnih.gov However, the stability of the aniline (B41778) ring and the cyclohexyl group suggests that hydrolysis of this compound itself may be slow under normal environmental pH conditions.
Biodegradation: Information on the biodegradation of this compound is limited. However, studies on similar compounds, like other cycloaliphatic and aromatic amines, suggest that while some amines biodegrade, others can be resistant. industrialchemicals.gov.au The presence of both an aromatic and a cycloaliphatic structure may influence its susceptibility to microbial degradation.
Phototransformation: The potential for phototransformation in air, water, and soil is an important consideration for environmental fate, though specific studies on this compound are not extensively documented in the provided results. europa.eu
Given its properties, this compound may be classified as persistent, meaning it can remain in the environment for extended periods before breaking down. thermofisher.com
Table 1: Physicochemical Properties of this compound Influencing Environmental Fate
| Property | Value/Information | Implication for Environmental Fate | Source |
|---|---|---|---|
| Molecular Formula | C12 H17 N | Basic structural information. | thermofisher.com |
| Water Solubility | Insoluble in water | Low mobility in aquatic systems; likely to partition to sediment or soil. | fishersci.comthermofisher.com |
| Melting Point | 52 - 56 °C | Solid at typical environmental temperatures. | fishersci.comthermofisher.com |
| Boiling Point | 166 °C @ 13mmHg | Low volatility reduces atmospheric dispersal. | fishersci.com |
| Persistence | May persist based on available information | Potential for long-term presence in the environment. | fishersci.comthermofisher.com |
The interaction of this compound with soil, water, and living organisms determines its distribution and potential for ecological impact.
Environmental Matrices: Due to its low water solubility, this compound is not likely to be mobile in soil and water systems. thermofisher.com If released into an aquatic environment, it is expected to adsorb to suspended solids and sediment. In soil, its movement would be limited, reducing the potential for groundwater contamination. thermofisher.com Any uncured material released is likely to associate with soil or sediment and undergo slow degradation. industrialchemicals.gov.au
Biotic Systems: The potential for bioaccumulation in aquatic organisms has been suggested, though comprehensive data is lacking. thermofisher.com An estimated Bioconcentration Factor (BCF) of 3 for the related compound cyclohexylamine (B46788) suggests a low potential for bioconcentration in aquatic organisms. atamanchemicals.com However, the introduction of the phenyl group in this compound could alter this behavior. Research on other aromatic amines indicates that they can have toxic effects on aquatic organisms. apolloscientific.co.uk Studies on plant systems have shown that certain compounds containing cyclohexylamino groups can interfere with plant defense responses, indicating a potential for interaction with terrestrial flora. nih.govfrontiersin.org Furthermore, interspecific biotic interactions have been shown to modulate the chemical profiles of plants, which could be a factor in how ecosystems process such compounds. researchgate.net
Mechanisms of Degradation and Environmental Persistence
Advanced Toxicological Assessment Methodologies
To proactively assess the potential hazards of chemicals like this compound, researchers are increasingly turning to advanced, predictive methodologies. These approaches, often computer-based, allow for the screening of large numbers of compounds quickly and cost-effectively. imrpress.com
In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in predictive toxicology. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For aromatic amines, a class of compounds known to include many mutagens and carcinogens, numerous QSAR models have been developed. imrpress.comoup.com
Methodologies used include:
Machine Learning Approaches: Techniques like support vector machines (SVM), radial basis function neural networks (RBFNN), and genetic function algorithms have been used to build predictive models for the mutagenicity of aromatic amines. oup.com These models use molecular descriptors (e.g., log P, electronic energies) to predict toxicological endpoints. oup.com
Hierarchical Support Vector Regression (HSVR): This specific machine learning model has shown high accuracy, robustness, and consistency in predicting the mutagenicity of aromatic amines. oup.com
Conceptual Density Functional Theory (DFT): This approach is integrated with machine learning to build explainable models for mutagenic activity, focusing on factors like electrophilicity, which is key to the mechanism of toxicity for many aromatic amines. acs.org
These models are validated using training and test sets of molecules and can be employed as reliable tools for predicting the toxicity of untested aromatic amines like this compound. oup.com
Genotoxicity, the ability of a chemical to damage genetic material, is a critical toxicological endpoint. For aromatic amines, genotoxicity is often linked to their metabolic activation into reactive electrophilic intermediates, such as nitrenium ions, which can form adducts with DNA. imrpress.comacs.org
Predictive assessment of genotoxicity for this compound can be approached through:
QSAR for Mutagenicity: Many in silico models are specifically designed to predict the outcome of the Ames test, a widely used bacterial assay to measure mutagenicity. imrpress.comnih.gov These models use structural alerts and molecular descriptors to identify compounds with a high probability of being mutagenic. imrpress.com
Data Subsetting and Model Ensembles: To improve predictive accuracy, researchers develop ensembles of models. This involves creating multiple models from different subsets of data and using a consensus or "majority rules" approach to classify a compound's genotoxicity. acs.org
Electrotopological State (E-state) Indices: QSAR models have been developed using E-state indices to predict the mutagenic potency of aromatic and heteroaromatic amines in Salmonella typhimurium TA98. insilico.eu
While no specific genotoxicity data for this compound was found in the search results, the available models for aromatic amines provide a strong framework for its assessment. fishersci.comthermofisher.com The toxicological properties of this compound have not been fully investigated. fishersci.com
Table 2: In silico Model Performance for Predicting Mutagenicity of Aromatic Amines
| Model Type | Key Features | Performance Metrics (Example) | Source |
|---|---|---|---|
| Hierarchical Support Vector Regression (HSVR) | Machine learning approach, high accuracy. | Training set r² = 0.78–0.93; Test set r² = 0.73–0.85 | oup.com |
| k-Nearest Neighbor (kNN) Model Ensemble | Uses data subsetting and a "majority rules" voting scheme. | Correctly classified 72.2% of prediction set compounds. | acs.org |
| E-State Index QSAR | Uses electrotopological state indices as descriptors. | Successfully modeled a dataset of 95 aromatic amines. | insilico.eu |
Assessing the potential for environmental contamination is crucial for responsible chemical management. This involves evaluating the entire lifecycle of the compound, from production to disposal.
Manufacturing Processes: this compound can be synthesized via methods such as the reduction of 4-cyclohexylnitrobenzene or the alkylation of aniline. ontosight.ai The synthesis of cyclohexylamines through the catalytic hydrogenation of aniline can result in byproducts, including dicyclohexylamine (B1670486) and N-phenylcyclohexylamine (N-cyclohexylaniline). usda.govnih.govresearchgate.net These byproducts represent potential impurities and sources of environmental release from manufacturing facilities. google.com Process monitoring and waste stream analysis are essential to quantify and control these releases.
Use and Disposal: this compound and related compounds are used in various applications, including as intermediates for dyes, pigments, and pharmaceuticals. ontosight.ai Similar amines are used as corrosion inhibitors in boiler water systems and in the formulation of products like paints. industrialchemicals.gov.auatamanchemicals.comusda.gov Environmental release can occur during these uses, for example, through overspray during paint application or from boiler blowdown water. industrialchemicals.gov.auatamanchemicals.com Methodologies for assessment include:
Release Estimation: Using models and process data to estimate the quantity of the chemical released to air, water, and soil during manufacturing and use. industrialchemicals.gov.au
Fate and Transport Modeling: Employing computer models to predict the environmental distribution and concentration of the chemical based on its properties and release estimates. europa.eu
Lifecycle Assessment (LCA): A comprehensive method to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal.
Monitoring: Analyzing environmental samples (water, soil, air) from industrial sites and surrounding areas to measure actual concentrations of the chemical and its byproducts. europa.eu
By applying these methodologies, a comprehensive profile of the environmental contamination potential of this compound can be developed, informing risk management and mitigation strategies.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Cyclohexylaniline, and how do they influence its applications in organic synthesis?
- Answer : this compound (C₁₂H₁₇N) has a melting point of 52–56°C and a boiling point of 166°C at 13 mmHg . These properties are critical for optimizing reaction conditions (e.g., solvent selection, temperature control) in synthetic workflows. For characterization, researchers should prioritize melting point determination and NMR spectroscopy to confirm purity and structural integrity. Ensure calibration of instruments using reference standards to minimize experimental error .
Q. How can researchers ensure the reproducibility of synthetic procedures for this compound?
- Answer : Reproducibility requires meticulous documentation of experimental conditions, including solvent ratios, catalyst loadings, and reaction times. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report key steps in the main text and supplementary materials . For novel syntheses, provide full spectral data (¹H/¹³C NMR, IR) and purity assessments (HPLC, elemental analysis). Cross-validate results with independent replicates .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer : ¹H and ¹³C NMR are essential for confirming the aromatic cyclohexylamine structure and identifying substituent effects. IR spectroscopy can detect NH stretching (3200–3400 cm⁻¹) and aromatic C-H bonds. Mass spectrometry (EI or ESI) should confirm molecular weight (175.28 g/mol). For quantitative analysis, pair chromatographic methods (GC-MS) with internal standards .
Advanced Research Questions
Q. How should researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?
- Answer : Use a factorial design to test variables such as catalyst type (e.g., Pd/C vs. Raney Ni), temperature (25–100°C), and solvent polarity (polar aprotic vs. nonpolar). Apply response surface methodology (RSM) to optimize yield and selectivity. Include control experiments (e.g., catalyst-free conditions) to isolate catalytic effects. Document raw data in appendices and processed results in tables/figures .
Q. What methodologies are recommended for resolving contradictory data in studies involving this compound’s biological activity?
- Answer : Conduct contradiction analysis by:
- Comparing experimental protocols (e.g., cell lines, exposure durations) across studies .
- Validating assays using orthogonal methods (e.g., enzymatic vs. cell-based assays).
- Applying statistical tests (ANOVA, t-tests) to assess variability between datasets .
- Replicating disputed experiments with blinded samples to eliminate bias .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/LC₅₀ values. Apply log-transformations to normalize skewed data. For low sample sizes, employ nonparametric methods (e.g., Mann-Whitney U test). Report confidence intervals and effect sizes to contextualize significance. Include raw data in supplementary materials for peer validation .
Methodological Notes
- Experimental Design : Align objectives with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure rigor .
- Ethical Compliance : Obtain ethics approvals for biological studies and declare conflicts of interest per RSC Guidelines .
- Data Presentation : Use line graphs for kinetic studies and heatmaps for multi-variable analyses. Avoid jargon; define abbreviations at first use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
